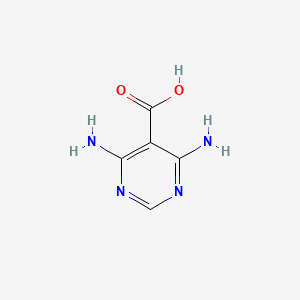
4,6-Diamino-5-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diaminopyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diaminopyrimidine-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with ammonia or amines to introduce the amino groups at positions 4 and 6. The carboxylic acid group can be introduced through subsequent reactions, such as hydrolysis or carboxylation .
Industrial Production Methods: Industrial production of 4,6-diaminopyrimidine-5-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield, purity, and cost-effectiveness. Key factors include the choice of solvents, catalysts, and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like ammonia, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
4,6-Diaminopyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-diaminopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting cellular processes such as DNA replication and repair. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
4,5-Diaminopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
4,6-Dichloropyrimidine: A precursor used in the synthesis of 4,6-diaminopyrimidine-5-carboxylic acid.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic compound with distinct biological activities.
Uniqueness: 4,6-Diaminopyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and carboxylic acid functionality make it a versatile intermediate in various synthetic pathways and applications .
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
4,6-diaminopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11)(H4,6,7,8,9) |
InChI Key |
KOWHEWHJECZATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















